Trimethylsilyl-D-(+)-mannitol
CAS No.: 14317-07-8
Cat. No.: VC20966451
Molecular Formula: C24H62O6Si6
Molecular Weight: 615.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14317-07-8 |
|---|---|
| Molecular Formula | C24H62O6Si6 |
| Molecular Weight | 615.3 g/mol |
| IUPAC Name | trimethyl-[1,2,4,5,6-pentakis(trimethylsilyloxy)hexan-3-yloxy]silane |
| Standard InChI | InChI=1S/C24H62O6Si6/c1-31(2,3)25-19-21(27-33(7,8)9)23(29-35(13,14)15)24(30-36(16,17)18)22(28-34(10,11)12)20-26-32(4,5)6/h21-24H,19-20H2,1-18H3 |
| Standard InChI Key | USBJDBWAPKNPCK-UHFFFAOYSA-N |
| SMILES | C[Si](C)(C)OCC(C(C(C(CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
| Canonical SMILES | C[Si](C)(C)OCC(C(C(C(CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Introduction
Chemical Identity and Nomenclature
Trimethylsilyl-D-(+)-mannitol, also known as D-Mannitol, 1,2,3,4,5,6-hexakis-O-(trimethylsilyl)-, is a hexasilylated derivative of D-mannitol where all six hydroxyl groups are replaced with trimethylsilyl (TMS) groups. This compound is registered with CAS number 14317-07-8 and possesses various synonyms in scientific literature .
Nomenclature and Synonyms
The compound has several recognized synonyms in chemical databases and research literature:
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Mannitol, hexakis-O-(trimethylsilyl)-, D-
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D-Mannitol, 1,2,3,4,5,6-hexakis-O-(trimethylsilyl)-
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1-O,2-O,3-O,4-O,5-O,6-O-Hexakis(trimethylsilyl)-D-mannitol
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D-Mannitol, 6TMS (abbreviated form often used in analytical contexts)
These various names reflect both the systematic naming conventions and practical laboratory designations used by researchers.
Physical and Chemical Properties
Trimethylsilyl-D-(+)-mannitol possesses distinct physicochemical properties that influence its behavior in analytical applications and chemical reactions.
Basic Physical Properties
Table 1: Physical Properties of Trimethylsilyl-D-(+)-mannitol
Structural Characteristics
Structurally, Trimethylsilyl-D-(+)-mannitol features the hexahydroxy sugar alcohol backbone of D-mannitol with all hydroxyl groups replaced by trimethylsilyl (-Si(CH₃)₃) groups. This complete silylation renders the molecule considerably more hydrophobic than the parent compound and significantly more volatile, which is crucial for its applications in gas chromatography .
The trimethylsilyl groups shield the oxygen atoms that would otherwise participate in hydrogen bonding, thereby reducing polarity and increasing volatility. This structural modification transforms a highly polar polyol (D-mannitol) into a relatively non-polar derivative suitable for gas-phase analytical techniques.
Synthesis and Derivatization Methods
Derivatization Process
The preparation of Trimethylsilyl-D-(+)-mannitol involves a derivatization process where D-mannitol undergoes complete silylation of its hydroxyl groups. This process typically employs silylating reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or bis(trimethylsilyl)acetamide combined with trimethylchlorosilane .
A typical derivatization protocol follows these general steps:
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Sample preparation (often including drying to remove water)
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Addition of a silylating reagent
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Heating at elevated temperatures (typically 37-70°C)
Detailed Derivatization Protocol
For analytical applications, a specific protocol described in literature involves:
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Sample mixing with internal standard (e.g., α-methylglucose)
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Deproteinization (for biological samples)
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Desalting and drying
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Addition of derivatization mixture: pyridine/bis(trimethylsilyl)acetamide/trimethylchlorosilane
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Heating at 60°C for 30 minutes
This process results in complete trimethylsilylation of D-mannitol, producing Trimethylsilyl-D-(+)-mannitol suitable for GC-MS analysis.
Analytical Applications
Gas Chromatography-Mass Spectrometry Applications
Trimethylsilyl-D-(+)-mannitol finds its primary application in GC-MS analysis, where it enables the detection and quantification of D-mannitol in various matrices. The increased volatility and thermal stability of the trimethylsilyl derivative make it suitable for gas chromatographic separation .
In GC-MS analyses, Trimethylsilyl-D-(+)-mannitol typically exhibits characteristic mass spectral patterns and retention times that allow for its identification and quantification. Research has demonstrated that D-Mannitol, 6TMS can be identified based on its molecular weight of 614 Da and characteristic retention time (~26.74 minutes under specific GC conditions) .
Quantitative Analysis in Biological Fluids
A significant application of Trimethylsilyl-D-(+)-mannitol is in the quantitative determination of mannitol in biological fluids. Research has established methods for estimating mannitol concentrations in biological samples through gas-liquid chromatography of its trimethylsilyl derivatives .
The analytical procedure typically involves:
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Sample preparation with an internal standard
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Derivatization
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Chromatographic separation
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Quantification by peak-height measurement
This method offers several advantages:
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Linearity across a wide concentration range
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High sensitivity (detection limits of 1 mg/L for plasma and 3.5 mg/L for urine and bile samples)
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Excellent analytical recovery (approximately 94.1%, ranging from 91.1 to 100.7%)
Research Applications and Findings
Metabolomic Studies
Trimethylsilyl-D-(+)-mannitol serves as both a target analyte and a reference standard in metabolomic investigations. GC-MS-based metabolomic studies frequently employ trimethylsilylation to analyze a wide range of primary metabolites, including sugar alcohols like mannitol .
In a study investigating metabolic pathways in Plinia cauliflora extracts, D-Mannitol, 6TMS was identified among various sugars and sugar derivatives. The study reported D-Mannitol, 6TMS with a molecular weight of 614 Da and retention time of 26.74 minutes, present at concentrations of 1.25% and 0.15% in specific extract fractions .
Clinical Applications
Mannitol itself has significant clinical applications, particularly in critical care and neurosurgery. It is widely used as an osmotic diuretic and for reducing intracranial pressure. Accurate analysis of mannitol concentrations in biological fluids is therefore clinically relevant .
The analysis of Trimethylsilyl-D-(+)-mannitol by GC-MS enables precise measurement of mannitol levels in patient samples, which can inform clinical decision-making regarding dosing and monitoring of therapeutic effects. Research has established that mannitol is effective in accomplishing short-term clinical goals, though hypertonic saline may be associated with improved brain relaxation during craniotomy .
Quantitative methods based on trimethylsilyl derivatives allow for the sensitive and accurate determination of mannitol in biological fluids, supporting both clinical applications and pharmacokinetic studies .
Analytical Considerations and Challenges
Method Validation Parameters
Research into trimethylsilyl derivatives of primary metabolites, including mannitol, has established several critical validation parameters:
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Sensitivity: Detection limits as low as 1 mg/L for plasma and 3.5 mg/L for urine and bile samples have been reported .
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Recovery: Analytical recovery rates averaging 94.1% (range: 91.1-100.7%) demonstrate the method's accuracy .
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Linearity: Methods employing Trimethylsilyl-D-(+)-mannitol show linearity across clinically relevant concentration ranges up to 1 g/L .
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Precision: Good intra-assay variability has been reported, indicating reliable reproducibility . These parameters establish trimethylsilylation as a reliable approach for mannitol analysis in various matrices.
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